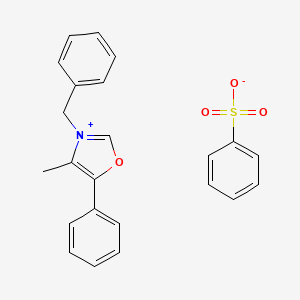
3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate is a chemical compound with the molecular formula C23H21NO4S and a molecular weight of 407.48 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate typically involves the following steps:
Formation of 3-Benzyl-4-methyl-5-phenyl-1,3-oxazole: This step involves the cyclization of appropriate precursors under specific conditions.
Quaternization: The oxazole derivative is then quaternized using benzyl chloride in the presence of a base to form the oxazolium salt.
Sulfonation: The final step involves the reaction of the oxazolium salt with benzenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out to modify the oxazole ring or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various reduced oxazole derivatives .
Scientific Research Applications
3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-phenyl-1,3-oxazole
- 3-Benzyl-4-methyl-5-thiazolone
- 2-Methyl-5-phenyloxazole
Uniqueness
3-Benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium benzenesulfonate is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62833-70-9 |
|---|---|
Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
benzenesulfonate;3-benzyl-4-methyl-5-phenyl-1,3-oxazol-3-ium |
InChI |
InChI=1S/C17H16NO.C6H6O3S/c1-14-17(16-10-6-3-7-11-16)19-13-18(14)12-15-8-4-2-5-9-15;7-10(8,9)6-4-2-1-3-5-6/h2-11,13H,12H2,1H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
SFFYKJXEJDURGZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















